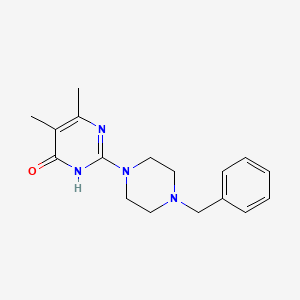![molecular formula C21H24N4O4 B5969601 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5969601.png)
2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPA belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumorigenic properties. 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood. However, it has been suggested that 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a receptor involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been shown to have good solubility in water and organic solvents. However, 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has some limitations for lab experiments. It is a relatively new compound and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has not been extensively studied in human clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer. Another potential direction is to investigate its potential use in the treatment of neurodegenerative disorders. 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its potential use in humans. Finally, future studies should focus on the pharmacokinetics and pharmacodynamics of 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide to better understand its potential therapeutic applications.
Synthesemethoden
2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-(1-pyrrolidinyl)aniline with 2-chloro-5-nitrobenzoic acid to form 2-(4-(1-pyrrolidinyl)phenyl)-5-nitrobenzoic acid. This intermediate is then reacted with morpholine and thionyl chloride to form the final product, 2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-21(22-16-3-5-17(6-4-16)23-9-1-2-10-23)19-15-18(25(27)28)7-8-20(19)24-11-13-29-14-12-24/h3-8,15H,1-2,9-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIPCHDUYONMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5969524.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)
![3-chloro-N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5969537.png)
![3-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969540.png)
![ethyl 4-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5969545.png)
![7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5969553.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5969555.png)
![5-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-3-ethylisoxazole](/img/structure/B5969560.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5969568.png)

![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B5969616.png)
![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)
![5-[1-(1H-imidazol-4-ylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969633.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)